molecular formula C7H9NO B13180128 1-(Azetidin-3-yl)but-3-yn-1-one

1-(Azetidin-3-yl)but-3-yn-1-one

Cat. No.: B13180128
M. Wt: 123.15 g/mol
InChI Key: LLOYBGGIKBILNZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)but-3-yn-1-one (CAS: 1600213-98-6) is a small organic compound featuring a strained four-membered azetidine ring substituted at the 3-position and a terminal alkyne group within a butynone framework. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol . The compound’s key structural elements include:

  • But-3-yn-1-one moiety: A ketone conjugated to a terminal alkyne, enabling participation in click chemistry (e.g., cycloadditions) or nucleophilic reactions.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-yn-1-one

InChI

InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2

InChI Key

LLOYBGGIKBILNZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 1-(Azetidin-1-yl)-3-phenylpropan-1-one (CAS: 1090905-62-6)
  • Molecular Formula: C₁₂H₁₅NO (189.26 g/mol) .
  • Key Features: Azetidine substituted at the 1-position. Propanone chain with a phenyl group, introducing aromaticity.
  • Comparison: Substituent Position: The 1-yl substitution in Compound A reduces steric strain compared to the 3-yl substitution in the target compound.
Compound B : (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one
  • Molecular Formula: Not explicitly stated, but includes a pyridine ring and α,β-unsaturated ketone .
  • Key Features: Conjugated enone system (but-2-en-1-one) for Michael addition reactivity. Pyridylmethylamino group, enabling hydrogen bonding or coordination chemistry.
  • Comparison: Ring Strain vs. Stability: Compound B’s six-membered pyridine ring is less strained than the azetidine in the target compound, likely improving stability. Functional Groups: The enone in Compound B supports conjugate additions, contrasting with the alkyne-driven reactivity of the target compound.

Physicochemical and Reactivity Profiles

Property 1-(Azetidin-3-yl)but-3-yn-1-one Compound A Compound B
Molecular Weight 123.15 g/mol 189.26 g/mol ~200–220 g/mol (estimated)
Key Functional Groups Azetidine, terminal alkyne, ketone Azetidine, phenyl, ketone Pyridine, enone, amine
Reactivity Highlights Click chemistry (alkyne cycloaddition) Aromatic interactions Conjugate addition
Steric Strain High (azetidine 3-yl) Moderate (azetidine 1-yl) Low (pyridine)

Biological Activity

1-(Azetidin-3-yl)but-3-yn-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains an azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The presence of the but-3-yn-1-one moiety introduces a triple bond and a carbonyl group, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown selective binding to nAChR subtypes, influencing neurotransmission and exhibiting potential neuroprotective effects .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)12.5Moderate inhibition
U937 (Leukemia)16.0Significant growth inhibition
A549 (Lung)15.0Moderate growth inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antiviral Properties

This compound has been studied for its antimicrobial and antiviral activities. Preliminary studies have indicated:

  • Antimicrobial Activity : Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL across various strains.
  • Antiviral Activity : Potential effectiveness against viral infections has been noted, with ongoing research into its mechanisms of action against specific viral targets .

Study on Antiproliferative Effects

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antiproliferative effects on cancer cell lines. The study found that modifications to the azetidine ring significantly influenced the activity:

Derivative IC50 (μM) Mechanism
Parent Compound15.0Direct cytotoxicity
Methyl-substituted Variant8.0Enhanced apoptosis induction
Hydroxyl-substituted Variant10.5Increased receptor binding

These results highlight the importance of structural modifications in enhancing the biological efficacy of azetidine derivatives.

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